molecular formula C10H12BrFO2 B8430661 1-Bromo-3,4-diethoxy-2-fluorobenzene

1-Bromo-3,4-diethoxy-2-fluorobenzene

Cat. No.: B8430661
M. Wt: 263.10 g/mol
InChI Key: LCBSOVFPPNYHIZ-UHFFFAOYSA-N
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Description

1-Bromo-3,4-diethoxy-2-fluorobenzene is a useful research compound. Its molecular formula is C10H12BrFO2 and its molecular weight is 263.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12BrFO2

Molecular Weight

263.10 g/mol

IUPAC Name

1-bromo-3,4-diethoxy-2-fluorobenzene

InChI

InChI=1S/C10H12BrFO2/c1-3-13-8-6-5-7(11)9(12)10(8)14-4-2/h5-6H,3-4H2,1-2H3

InChI Key

LCBSOVFPPNYHIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)Br)F)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1,2-diethoxy-3-fluorobenzene (150.00 g, 814 mmoL) in acetonitrile (900 mL), a solution of N-bromosuccinimide (NBS) (153.72 g, 864 mmoL) in acetonitrile (1.5 L) was added dropwise under ice cooling and stirred overnight at room temperature. After evaporation of the solvent, ethyl acetate was added to the residue, followed by washing with water. The resultant aqueous layer was re-extracted with ethyl acetate, and the extract was mixed with the previously obtained organic layer. The organic layer was washed with water, saturated saline and water in this order and then dried over anhydrous magnesium sulfate. The resultant solution was concentrated to obtain an oily material. Hexane was added to the oily material, and the crystals deposited were removed by filtration. The solution was re-concentrated to obtain an oily material, which was distilled under reduced pressure to give 205.65 g of the captioned compound (yield: 96%).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
153.72 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
96%

Synthesis routes and methods II

Procedure details

A solution of N-bromosuccinimide (NBS) (153.72 g, 864 mmol) in acetonitrile (1.5 L) was added dropwise to a solution of 1,2-diethoxy-3-fluorobenzene (150.00 g, 814 mmol) in acetonitrile (900 mL) on ice, and this was stirred at room temperature overnight. After the solvent was distilled off, ethyl acetate was added to the residue and washed with water. The obtained aqueous layer was extracted again with ethyl acetate, and the extract was combined with the aforementioned organic layer. The organic layer was washed sequentially with water, saturated brine, and water again, and was dried over anhydrous magnesium sulfate. The solution was concentrated and an oily substance was obtained. Following hexane addition to the oily substance, crystals that have precipitated were removed by filtration. The remaining solution was concentrated to yield an oily substance, which was distilled under reduced pressure to obtain 205.65 g of the subject compound (yield: 96%).
Quantity
153.72 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
96%

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